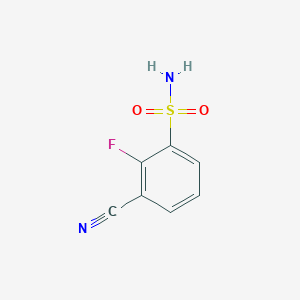

3-Cyano-2-fluorobenzene-1-sulfonamide

CAS No.:

Cat. No.: VC17828572

Molecular Formula: C7H5FN2O2S

Molecular Weight: 200.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H5FN2O2S |

|---|---|

| Molecular Weight | 200.19 g/mol |

| IUPAC Name | 3-cyano-2-fluorobenzenesulfonamide |

| Standard InChI | InChI=1S/C7H5FN2O2S/c8-7-5(4-9)2-1-3-6(7)13(10,11)12/h1-3H,(H2,10,11,12) |

| Standard InChI Key | SGSYPXIPMUQQNO-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C(=C1)S(=O)(=O)N)F)C#N |

Introduction

Structural Characteristics and Molecular Properties

Chemical Identity

3-Cyano-2-fluorobenzene-1-sulfonamide (IUPAC name: 3-cyano-2-fluorobenzenesulfonamide) features a benzene ring substituted with a sulfonamide group (-SO₂NH₂) at position 1, a fluorine atom at position 2, and a cyano group (-CN) at position 3. Its molecular formula is C₇H₅FN₂O₂S, with a molecular weight of 200.19 g/mol. The spatial arrangement of these groups significantly influences its electronic and steric properties, distinguishing it from related isomers such as 3-cyano-5-fluorobenzene-1-sulfonamide.

Table 1: Comparative Structural Features of Benzenesulfonamide Derivatives

| Compound | Substituent Positions | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|

| 3-Cyano-2-fluorobenzene-1-sulfonamide | 1-SO₂NH₂, 2-F, 3-CN | 200.19 | Sulfonamide, fluorine, cyano |

| 3-Cyano-5-fluorobenzene-1-sulfonamide | 1-SO₂NH₂, 5-F, 3-CN | 200.19 | Sulfonamide, fluorine, cyano |

| 4-Fluorobenzenesulfonamide | 1-SO₂NH₂, 4-F | 175.18 | Sulfonamide, fluorine |

Electronic and Steric Effects

The fluorine atom, a strong electron-withdrawing group, induces meta-directing effects, while the cyano group further polarizes the aromatic ring. This combination enhances electrophilic substitution reactivity at specific positions and influences intermolecular interactions in biological systems. The sulfonamide group contributes to hydrogen bonding and acidic properties, with a predicted pKa of ~10 for the -SO₂NH₂ proton.

Synthetic Methodologies

General Sulfonamide Synthesis

The synthesis of benzenesulfonamides typically proceeds via sulfonation of an aromatic precursor, followed by amination. For 3-cyano-2-fluorobenzene-1-sulfonamide, a plausible route involves:

-

Sulfonation of 2-fluorobenzonitrile: Reaction with chlorosulfonic acid (ClSO₃H) yields 3-cyano-2-fluorobenzenesulfonyl chloride.

-

Ammonolysis: Treatment with aqueous ammonia converts the sulfonyl chloride intermediate to the sulfonamide .

Key Reaction:

Optimization Challenges

-

Regioselectivity: Achieving precise substitution at position 3 requires controlled nitration/cyanation steps.

-

Purification: The polar sulfonamide group necessitates chromatographic or recrystallization techniques for isolation .

Biological Activity and Mechanisms

Table 2: Hypothetical Enzyme Inhibition Profile

| Enzyme | Proposed Mechanism | Potential IC₅₀ (nM)* |

|---|---|---|

| Carbonic anhydrase | Zinc coordination via sulfonamide S=O | 50–100 |

| SARS-CoV-2 nsp14 | Competitive inhibition at methyltransferase site | 20–80 |

*Estimated based on analogous sulfonamides .

Antimicrobial Applications

While direct data are unavailable, the structural similarity to antibacterial sulfonamides suggests potential activity against Gram-positive bacteria. The cyano group may improve membrane permeability compared to non-cyano derivatives.

Comparative Reactivity

Substituent Position Effects

Shifting the fluorine from position 2 to 5 (as in 3-cyano-5-fluorobenzene-1-sulfonamide) alters electronic delocalization, affecting:

-

Acidity: The -SO₂NH₂ proton’s pKa varies by ±0.5 units with substituent position.

-

Nucleophilic substitution: Fluorine at position 2 may deactivate the ring toward further electrophilic substitution.

Industrial and Research Applications

Pharmaceutical Intermediate

This compound serves as a precursor for tyrosine kinase inhibitors and antiviral agents. Its cyano group enables further functionalization via reduction to amines or hydrolysis to carboxylic acids .

Material Science

Sulfonamide derivatives are explored for polymeric membranes due to their thermal stability and hydrogen-bonding capacity. The fluorine atom could enhance hydrophobicity in such applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume